molecular formula C5H5F4NO B8442414 3-(Fluoromethyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

3-(Fluoromethyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

Cat. No.: B8442414
M. Wt: 171.09 g/mol
InChI Key: JSIYVOQHMIZJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C5H5F4NO and its molecular weight is 171.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5F4NO

Molecular Weight

171.09 g/mol

IUPAC Name

3-(fluoromethyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C5H5F4NO/c6-2-3-1-4(11-10-3)5(7,8)9/h4H,1-2H2

InChI Key

JSIYVOQHMIZJEK-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1CF)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude (5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)methanol (7.0 g, 41.4 mmol) in dichloromethane (140 ml) was added at −78° C. morpholinosulfur trifluoride (7.98 g, 45.5 mmol) and stirring was continued at −78° C. for 15 min, at 0° C. for 1 h and at 22° C. for 30 min. The solution was treated with cold aqueous NaHCO3, the organic layer was dried, evaporated (70 mbar/40° C.) and the residue was distilled from bulb to bulb at 100° C./0.8 mbar to give 3-(fluoromethyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (2.54 g) as a pale yellow liquid. MS: m/z=171 [M]+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.